N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenethylamine core substituted with a dimethylamino group and a naphthalene-derived acetyl moiety. Its unique structure makes it a candidate for further research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the preparation of the phenethylamine core. The dimethylamino group is introduced through a nucleophilic substitution reaction, followed by the attachment of the naphthalene-derived acetyl group via an acylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenethylamine core can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can be performed to reduce nitro groups or carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenethylamine derivatives such as phenethyl alcohol, phenethyl aldehyde, and phenethyl carboxylic acid.
Reduction: Reduced derivatives of nitro compounds or carbonyl-containing compounds.
Substitution: Substituted phenethylamine derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate cellular processes and signaling pathways.
Medicine: Potential medicinal applications include the development of new therapeutic agents. The compound's ability to interact with various biological targets makes it a candidate for drug development in areas such as neurology and oncology.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism by which N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yloxy)acetamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group can enhance the compound's ability to cross cell membranes, while the naphthalene-derived acetyl moiety can interact with enzymes or receptors. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
N-(4-(dimethylamino)phenethyl)acetamide: Similar structure but lacks the naphthalene-derived acetyl group.
N-(4-(dimethylamino)phenethyl)benzoate: Similar structure but with a benzoate group instead of the naphthalene-derived acetyl group.
N-(4-(dimethylamino)phenethyl)propionate: Similar structure but with a propionate group instead of the naphthalene-derived acetyl group.
Uniqueness: N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yloxy)acetamide stands out due to its unique combination of functional groups, which can lead to distinct biological and chemical properties compared to its similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development could unlock its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-24(2)20-10-7-17(8-11-20)13-14-23-22(25)16-26-21-12-9-18-5-3-4-6-19(18)15-21/h3-12,15H,13-14,16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMQVFGWYLNEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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